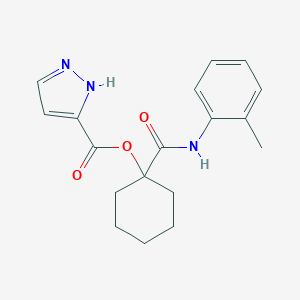![molecular formula C26H27N3O2 B242366 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.
Mecanismo De Acción
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells and the activation of immune cells. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits BTK activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In immune cells, this compound suppresses the activation and proliferation of B cells, T cells, and natural killer cells, leading to the attenuation of autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the development of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione as a therapeutic agent. First, further preclinical studies are needed to elucidate the mechanism of action of this compound and its potential for combination therapy with other drugs. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with various types of cancer and autoimmune diseases. Third, the development of novel formulations and delivery systems may improve the solubility and bioavailability of this compound, enabling its use in a wider range of clinical applications. Finally, the identification of biomarkers that predict the response to this compound may enable the development of personalized treatment strategies for patients.
Métodos De Síntesis
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione involves several steps, including the reaction of 4-(dimethylamino)phenylamine with 2,6-dimethylbenzaldehyde to form an intermediate compound, which is then reacted with 4-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid anhydride to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of various types of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that are involved in autoimmune diseases.
Propiedades
Fórmula molecular |
C26H27N3O2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-8-10-19(2)24(18)28-17-23(30)29(22-11-6-5-7-12-22)25(26(28)31)20-13-15-21(16-14-20)27(3)4/h5-16,25H,17H2,1-4H3 |
Clave InChI |
ICBPPFZDTITDQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
